Cas no 64938-51-8 (2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-)
64938-51-8 structure
Product Name:2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
CAS-Nr.:64938-51-8
MF:C28H34O9
MW:514.564169406891
CID:518443
PubChem ID:6443826
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
- Schisantherin C
- 2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f
- 6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3\',4\']cycloocta[1\',2\':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate
- CHEMBL491342
- 64938-51-8
- FS-7928
- (hydroxy-tetramethoxy-dimethyl-[?]yl) (Z)-2-methylbut-2-enoate
- Angeloylgomisin P
- [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
- CHEMBL253687
- HY-123336
- CS-0082525
- E88663
- [(8S,9S,10S)-9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
- (5S,6S,7S)-6-Hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate
- AKOS015897134
- DA-57732
- GLXC-18295
-
- Inchi: 1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1
- InChI-Schlüssel: BKGUPIVDQHHVMV-LSHKVNPSSA-N
- Lächelt: O[C@]1(C)[C@H](C2C=C(C(=C(C=2C2C(=C3C(=CC=2C[C@@H]1C)OCO3)OC)OC)OC)OC)OC(/C(=C/C)/C)=O
Berechnete Eigenschaften
- Genaue Masse: 514.22028266g/mol
- Monoisotopenmasse: 514.22028266g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 7
- Komplexität: 833
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topologische Polaroberfläche: 102Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92715-10mg |
Schisantherin C |
64938-51-8 | >=98% | 10mg |
$318 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2185-1 mg |
Schisantherin C |
64938-51-8 | 1mg |
¥1590.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98150-5mg |
6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (E)-2-methylbut-2-enoate |
64938-51-8 | 5mg |
¥3138.0 | 2021-09-07 | ||
| Aaron | AR00ELH3-5mg |
Schisantherin C |
64938-51-8 | 98% | 5mg |
$340.00 | 2025-02-13 | |
| TargetMol Chemicals | TN2185-5mg |
Schisantherin C |
64938-51-8 | 5mg |
¥ 3420 | 2024-07-19 | ||
| TargetMol Chemicals | TN2185-5 mg |
Schisantherin C |
64938-51-8 | 98% | 5mg |
¥ 3,420 | 2023-07-10 | |
| TargetMol Chemicals | TN2185-1 mL * 10 mM (in DMSO) |
Schisantherin C |
64938-51-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5220 | 2023-09-15 | |
| A2B Chem LLC | AG79915-5mg |
Schisantherin C |
64938-51-8 | ≥98% | 5mg |
$427.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2185-1 ml * 10 mm |
Schisantherin C |
64938-51-8 | 1 ml * 10 mm |
¥ 5220 | 2024-07-19 |
2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- Verwandte Literatur
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
64938-51-8 (2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-) Verwandte Produkte
- 460090-65-7(Interiotherin C)
- 1181216-84-1(Schisanwilsonin I)
- 58546-55-7(Schisantherin B)
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- 140460-42-0(2-Butenoic acid,2-methyl-,(6R,7R,8R,13S)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ylester, (2E)-)
- 83864-70-4(Angeloylisogomisin O)
- 72561-28-5(angeloylgomisin Q)
- 62956-47-2(Gomisin F)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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